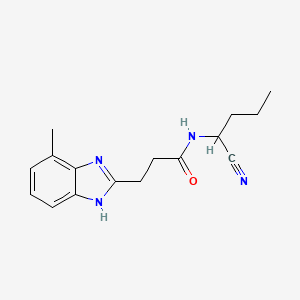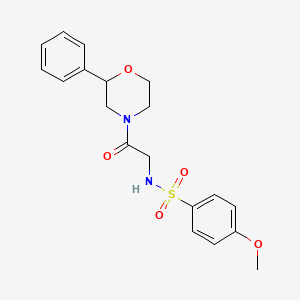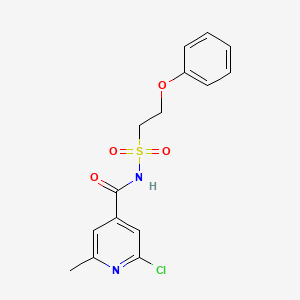![molecular formula C7H10Cl2N4 B2590565 [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride CAS No. 91981-60-1](/img/structure/B2590565.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride” is a chemical compound with the molecular weight of 184.63 . It is a solid substance and is stored under inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride” is a solid substance . It is stored under inert atmosphere at temperatures between 2-8°C . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Scientific Research Applications
Antibacterial Activity
Triazolopyridines, including our compound of interest, have demonstrated antibacterial properties . They are important in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance. The structure of triazolopyridines allows them to interact with bacterial enzymes or proteins, potentially inhibiting bacterial growth or killing the bacteria directly.
Antifungal Applications
Similarly, these compounds have shown antifungal activity . This makes them valuable in the research and development of treatments for fungal infections. Their mode of action may involve disrupting the fungal cell membrane or interfering with essential fungal enzymes.
Anticancer Properties
Some triazolopyridines are being studied for their anticancer properties . They can act as inhibitors of certain kinases involved in cancer cell proliferation . For example, they may inhibit c-Met/VEGFR-2 kinases, which play a role in tumor growth and angiogenesis.
Antidiabetic Potential
The structural similarity of triazolopyridines to certain pharmacophores makes them candidates for antidiabetic drug development . They could be used to design new medications for type II diabetes mellitus, potentially acting through mechanisms such as enhancing insulin sensitivity or secretion.
Antiplatelet and Antithrombotic Effects
These compounds have been associated with antiplatelet and antithrombotic effects . They could contribute to the prevention of blood clots, thereby reducing the risk of heart attacks and strokes. Research in this area could lead to new therapies for cardiovascular diseases.
Neuroprotective Effects
Research has indicated that triazolopyridines may have neuroprotective effects . They could protect nerve cells from damage or death caused by neurodegenerative diseases or other neurological disorders. This application is particularly promising for the development of treatments for conditions like Alzheimer’s disease or Parkinson’s disease.
Safety and Hazards
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;;/h1-4H,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXRTGEVVDRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91981-60-1 |
Source


|
| Record name | [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)



![3-[(4-bromophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2590492.png)
![3,4,5-trimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2590493.png)

![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![6-Methyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2590499.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)
